Neridronate sodium

Vue d'ensemble

Description

Neridronate sodium is a bisphosphonate compound primarily used in the treatment of various bone diseases, including osteogenesis imperfecta, Paget’s disease, and complex regional pain syndrome. It is known for its ability to inhibit osteoclast-mediated bone resorption by inducing apoptosis in these cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of neridronate sodium involves several steps. One common method includes reacting 6-aminocaproic acid with a mixture of phosphorous acid and methanesulfonic acid at a temperature range of 60°C to 80°C. This reaction is followed by the addition of phosphorus trichloride, dilution with water, and heating to 80°C to 120°C. The mixture is then cooled, neutralized with sodium hydroxide, and subjected to further heating and cooling steps to obtain crystalline sodium neridronate in hemihydrate form .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is designed to be scalable and environmentally sustainable, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Neridronate sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can alter its chemical structure and properties.

Substitution: Substitution reactions can occur, particularly involving the amino and phosphonate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can produce various amino-substituted compounds.

Applications De Recherche Scientifique

Neridronate sodium has a wide range of scientific research applications:

Chemistry: It is used in the study of bisphosphonate chemistry and the development of new bisphosphonate compounds.

Biology: Research focuses on its effects on bone metabolism and osteoclast activity.

Mécanisme D'action

Neridronate sodium exerts its effects by binding to hydroxyapatite, a major component of the mineral matrix in bones. This binding localizes the drug to areas of active bone remodeling. It inhibits osteoclast-mediated bone resorption by inducing apoptosis in these cells through the disruption of the mevalonate pathway. This pathway is crucial for the synthesis of isoprenoid lipids necessary for osteoclast function and survival . Additionally, this compound has anti-inflammatory properties, which contribute to its therapeutic effects in conditions like Paget’s disease and complex regional pain syndrome .

Comparaison Avec Des Composés Similaires

Neridronate sodium is structurally similar to other bisphosphonates such as alendronate and pamidronate. The primary difference lies in the number of methyl groups in the side chain: neridronate has five, alendronate has three, and pamidronate has two . This structural variation influences their binding affinity and therapeutic efficacy. This compound is unique in its strong binding to hydroxyapatite and its potent inhibition of osteoclast activity, making it particularly effective in treating bone-related conditions .

List of Similar Compounds

- Alendronate

- Pamidronate

- Zoledronate

- Ibandronate

This compound stands out due to its specific molecular structure and the resulting pharmacokinetic and pharmacodynamic properties, which make it a valuable compound in the treatment of various bone diseases.

Activité Biologique

Neridronate sodium is an aminobisphosphonate that has gained attention for its efficacy in treating various bone diseases, particularly osteogenesis imperfecta (OI) and Paget's disease of bone (PDB). This compound is notable for its dual administration routes—intravenous (IV) and intramuscular (IM)—which facilitates its use in outpatient settings. Recent studies have expanded its potential applications, especially in complex regional pain syndrome type 1 (CRPS-1).

Neridronate works primarily by inhibiting osteoclast-mediated bone resorption. This action is crucial in conditions characterized by excessive bone turnover. The compound binds to hydroxyapatite crystals in the bone matrix, leading to a decrease in osteoclast activity and subsequent reduction in bone resorption. Studies suggest that neridronate may also influence Wnt signaling pathways, which are critical for bone formation and remodeling.

Osteogenesis Imperfecta and Paget's Disease of Bone

Neridronate is clinically approved in Italy for the treatment of OI and PDB. A multicenter trial evaluated different dosages of neridronate, revealing that a 200 mg IV regimen led to a 65% full remission rate in PDB patients, with significant biochemical responses observed in 95% of cases . Long-term follow-up studies indicated that both IV and IM administrations maintained therapeutic effects over time, with responder rates of 92.6% at six months .

Complex Regional Pain Syndrome Type 1

Recent investigations into the use of neridronate for CRPS-1 have shown promising results. A randomized controlled trial involving 78 patients demonstrated that IM administration of 25 mg neridronate daily for 16 days resulted in a significant reduction in pain scores compared to placebo, with 65.9% of patients achieving a ≥50% reduction in pain . Improvements were also noted in clinical symptoms such as edema and hyperalgesia, underscoring neridronate's potential as a treatment modality for this challenging condition.

Case Studies

Several case studies have illustrated the effectiveness of neridronate across different patient populations:

- Case Study 1 : A patient with severe PDB underwent treatment with IV neridronate (200 mg). After six months, alkaline phosphatase levels normalized, and the patient reported substantial pain relief.

- Case Study 2 : In a cohort of CRPS-1 patients treated with IM neridronate, significant improvements were observed in both pain scores and quality of life measures over a year-long follow-up period.

Safety Profile

Neridronate is generally well-tolerated. Common adverse effects include fever and musculoskeletal pain, particularly following IV administration. The IM route has been associated with fewer systemic reactions, making it a favorable option for outpatient therapy . Long-term safety data indicate no serious drug-related adverse events among treated patients .

Summary of Clinical Findings

| Condition | Administration Route | Dosage | Efficacy Rate | Key Findings |

|---|---|---|---|---|

| Paget's Disease | IV | 200 mg | 65% full remission | Significant biochemical response |

| Osteogenesis Imperfecta | IV | Variable | High long-term response | Normalization of alkaline phosphatase levels |

| Complex Regional Pain Syndrome Type 1 | IM | 25 mg daily | 65.9% ≥50% pain reduction | Improved clinical symptoms over one year |

Propriétés

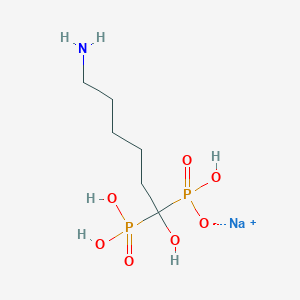

IUPAC Name |

sodium;(6-amino-1-hydroxy-1-phosphonohexyl)-hydroxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NO7P2.Na/c7-5-3-1-2-4-6(8,15(9,10)11)16(12,13)14;/h8H,1-5,7H2,(H2,9,10,11)(H2,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYULJPRWPTMTD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(O)(P(=O)(O)O)P(=O)(O)[O-])CCN.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NNaO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80729-79-9 | |

| Record name | Neridronate sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080729799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NERIDRONATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6JVB49Q0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.